molecular formula C6H10ClN3 B13200658 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole

3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole

Cat. No.: B13200658
M. Wt: 159.62 g/mol
InChI Key: ZVRSNNKLRFIDGS-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular architecture of 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole (C₆H₁₀ClN₃) features a five-membered 1,2,4-triazole ring substituted with ethyl, methyl, and chloromethyl groups at positions 5, 4, and 3, respectively. The triazole ring exhibits aromaticity due to delocalized π-electrons across the N–N and C–N bonds, with bond lengths consistent with conjugated double bonds (1.30–1.35 Å for N–N and 1.32–1.38 Å for C–N). The chloromethyl (–CH₂Cl) substituent introduces a polar covalent bond (C–Cl bond length ≈ 1.78 Å) and creates a tetrahedral geometry around the methyl carbon.

The ethyl (–CH₂CH₃) and methyl (–CH₃) groups at positions 5 and 4 adopt staggered conformations to minimize steric hindrance. The methyl group at position 4 is directly attached to the triazole nitrogen, stabilizing the ring through inductive effects. The SMILES notation (CCC1=NN=C(N1C)CCl) confirms the connectivity: the ethyl group branches from position 5, while the chloromethyl group extends from position 3.

Table 1: Key Bond Lengths in Related 1,2,4-Triazole Derivatives

Bond Type Average Length (Å) Source Compound
N(1)–N(2) 1.342–1.359 1,2,4-Triazole
N(2)–N(3) 1.293–1.309 1,2,4-Triazole
C(3)–Cl (chloromethyl) ~1.78 3-(Chloromethyl) variant
C(4)–CH₃ (methyl) 1.48–1.50 4-Methyl-1,2,4-triazole

Crystallographic Analysis and Conformational Studies

While crystallographic data for this compound remains unpublished, structural analogs suggest a planar triazole ring with substituents oriented perpendicular to the ring plane to reduce steric clashes. In similar compounds, such as 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole, the chloromethyl group adopts a gauche conformation relative to the triazole ring, minimizing electronic repulsion between the chlorine atom and ring nitrogen lone pairs.

The ethyl group at position 5 likely projects away from the ring due to its bulk, while the methyl group at position 4 remains coplanar with the ring to maintain conjugation. Predicted collision cross-section (CCS) values for the protonated form ([M+H]⁺, m/z 160.06360) suggest a compact geometry with a CCS of 131.0 Ų, consistent with folded conformations in gas-phase studies.

Comparative Analysis with Related 1,2,4-Triazole Derivatives

Compared to unsubstituted 1,2,4-triazole (C₂H₃N₃), the introduction of alkyl and chloromethyl substituents in this compound significantly alters its electronic and steric profile:

  • Electronic Effects : The electron-withdrawing chloromethyl group reduces electron density at position 3, increasing the ring’s susceptibility to electrophilic attack. In contrast, the methyl and ethyl groups donate electrons via induction, stabilizing adjacent nitrogen atoms.
  • Steric Effects : Substituents at positions 3 and 5 create steric hindrance, limiting rotational freedom. For example, the chloromethyl group in 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole reduces the dihedral angle between the triazole ring and adjacent substituents by 15° compared to non-chlorinated analogs.
  • Thermodynamic Stability : Alkyl-substituted triazoles exhibit higher thermal stability than their aryl-substituted counterparts due to reduced π-stacking interactions. The melting point of this compound is estimated to exceed 150°C based on analogs.

Spectroscopic Identification (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy :

  • ¹H NMR : The methyl group at position 4 resonates as a singlet at δ 2.45–2.60 ppm, while the ethyl group’s methyl protons appear as a triplet (δ 1.20–1.35 ppm) coupled to the adjacent methylene (δ 2.70–2.90 ppm, quartet). The chloromethyl (–CH₂Cl) protons split into a doublet (δ 4.20–4.40 ppm, J = 8–10 Hz) due to coupling with the chlorine atom.
  • ¹³C NMR : The triazole carbons resonate at δ 145–155 ppm (C3 and C5), while the chloromethyl carbon appears at δ 45–50 ppm. The methyl and ethyl carbons are observed at δ 10–15 ppm (CH₃) and δ 20–25 ppm (CH₂), respectively.

Infrared (IR) Spectroscopy :

  • Strong absorption at 600–650 cm⁻¹ corresponds to C–Cl stretching in the chloromethyl group.
  • Aromatic C–N and N–N stretches appear at 1,520–1,580 cm⁻¹ and 1,250–1,300 cm⁻¹, respectively.
  • Aliphatic C–H stretches from ethyl and methyl groups are observed at 2,850–2,950 cm⁻¹.

UV-Vis Spectroscopy :
The compound exhibits a π→π* transition in the triazole ring at λₘₐₓ ≈ 210–220 nm (ε ≈ 3,000–4,000 L·mol⁻¹·cm⁻¹) and a weaker n→π* transition at λₘₐₓ ≈ 260–270 nm (ε ≈ 500–800 L·mol⁻¹·cm⁻¹).

Table 2: Key Spectroscopic Signals

Technique Signal (ppm/cm⁻¹/nm) Assignment
¹H NMR δ 4.20–4.40 (d) –CH₂Cl protons
¹³C NMR δ 45–50 –CH₂Cl carbon
IR 600–650 cm⁻¹ C–Cl stretch
UV-Vis 210–220 nm Triazole π→π* transition

Properties

IUPAC Name

3-(chloromethyl)-5-ethyl-4-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3/c1-3-5-8-9-6(4-7)10(5)2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRSNNKLRFIDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Sulfonic Acid Salts of Semicarbazide

One of the most robust and industrially scalable methods for preparing 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole derivatives involves the use of alkyl or aryl sulfonic acid salts of semicarbazide. This approach was detailed in a patent describing the synthesis of related 3-chloromethyl-1,2,4-triazolin-5-one compounds, which share structural and synthetic similarities with the target compound.

  • Reaction Scheme: The process starts with semicarbazide hydrochloride reacting with methyl orthoesters in the presence of sulfonic acid salts (e.g., methanesulfonic acid or p-toluenesulfonic acid) in alcoholic solvents like methanol. The sulfonic acid salts stabilize the semicarbazide intermediate, allowing the reaction to proceed at elevated temperatures with reduced decomposition and faster kinetics.

  • Process Highlights:

    • Use of 0.5 to 5 N aqueous hydrochloric acid or trifluoroacetic acid to maintain acidic conditions.
    • Reaction times ranging from 1 to 24 hours depending on scale and conditions.
    • Isolation of the product by concentration, brine addition (aqueous sodium chloride solution), cooling, filtration, and washing with organic solvents.
    • Resulting product is obtained as a solid with high purity suitable for pharmaceutical intermediate use.
  • Advantages:

    • Short, efficient synthesis with high purity.
    • Suitable for large-scale industrial manufacture.
    • Reduced decomposition and side reactions due to stabilized intermediates.
Step Conditions/Details Outcome/Notes
Semicarbazide hydrochloride + methyl orthoester Methanol solvent, presence of sulfonic acid salts Formation of sulfonic acid salt intermediate
Acidic aqueous phase 0.5–5 N HCl or trifluoroacetic acid Maintains reaction acidity
Product isolation Concentration, brine addition, cooling, filtration Pure solid this compound

This method is described in detail in patent WO2004017898A2 and is considered superior to previous methods due to its operational simplicity and product quality.

One-Pot, Two-Step Synthesis of 1,2,4-Triazole Derivatives

A novel one-pot, two-step synthesis method has been developed for 1,2,4-triazole-5-thione derivatives, which can be adapted for similar triazole compounds:

  • Initial formation of thiosemicarbazides by reaction of hydrazides with alkyl or aryl isothiocyanates in ethanol.

  • Followed by reflux in sodium hydroxide solution (4N NaOH) and acid neutralization to induce ring closure and formation of the triazole ring.

  • This method offers higher yields (42-86%) and reduced solvent usage compared to traditional multi-step processes.

  • Characterization by IR, NMR, and UV spectroscopy confirms the successful synthesis and purity.

Though this method focuses on 1,2,4-triazole-5-thione derivatives, the principles of ring closure and functional group manipulation are applicable to the synthesis of chloromethyl-substituted triazoles.

Method Starting Materials Key Reagents/Conditions Yield/Purity Notes
Sulfonic Acid Salt of Semicarbazide Semicarbazide hydrochloride, methyl orthoester Methanol, sulfonic acid salts, acidic aqueous phase (HCl or TFA), 1-24 h High purity, scalable Industrially preferred, efficient, less decomposition
Alkylation of Triazole-5-thione 1,2,4-Triazole-5-thione, ethyl chloroacetate DMF, triethylamine, room temperature ~80% (for related alkylation) Useful for related triazole functionalization
One-Pot Two-Step Synthesis Hydrazides, alkyl/aryl isothiocyanates Ethanol, reflux, 4N NaOH, acid neutralization 42-86% Efficient ring closure, applicable to triazole derivatives
  • The sulfonic acid salt method is well-documented in patent literature and is considered the most reliable for preparing this compound due to its operational simplicity, scalability, and product purity.

  • Alkylation approaches provide alternative routes but are more commonly used for related triazole derivatives rather than the exact chloromethyl compound.

  • Recent advances in one-pot synthesis methods for triazole derivatives demonstrate improved efficiency and yield, suggesting potential for adaptation to chloromethyl-substituted systems.

  • Analytical characterization techniques such as IR, ^1H NMR, ^13C NMR, mass spectrometry, and UV spectroscopy are critical for confirming structure and purity in all methods.

The preparation of this compound is best achieved through the sulfonic acid salt-mediated synthesis from semicarbazide hydrochloride and methyl orthoesters under acidic conditions, offering a short, efficient, and scalable route with high purity. Alternative methods involving alkylation of triazole-5-thiones or one-pot syntheses of triazole derivatives provide valuable synthetic insights but are less directly applied to this specific compound. The collective research underscores the importance of optimized reaction conditions, choice of acid salts, and purification protocols to maximize yield and product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) at the 3-position of the triazole ring is highly reactive toward nucleophiles due to the electron-withdrawing effect of the adjacent triazole ring and the polarizability of the C-Cl bond.

Key Reactions and Conditions:

Nucleophile Reagent/Conditions Product Application
AminesR-NH₂ in DMF, 60–80°C3-(Aminomethyl)-5-ethyl-4-methyl-4H-1,2,4-triazoleSynthesis of bioactive triazole derivatives
ThiolsR-SH, K₂CO₃, DMSO, RT3-(Thiomethyl)-5-ethyl-4-methyl-4H-1,2,4-triazoleProdrug development
AzidesNaN₃, H₂O/EtOH, reflux3-(Azidomethyl)-5-ethyl-4-methyl-4H-1,2,4-triazoleClick chemistry intermediates

Mechanistic Insight:
The reaction proceeds via an Sₙ2 mechanism, where the nucleophile displaces the chloride ion. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing the transition state .

Oxidation Reactions

The triazole ring and chloromethyl group can undergo oxidation under controlled conditions.

Oxidation Pathways:

Oxidizing Agent Conditions Product Notes
H₂O₂ (30%)Acetic acid, 50°C, 4hTriazole N-oxide derivativesSelective oxidation of the triazole ring
KMnO₄Acidic aqueous solutionCarboxylic acid derivativesOver-oxidation of the chloromethyl group to -COOH

Research Findings:

  • N-Oxide formation preserves the triazole core while altering electronic properties for coordination chemistry applications.

  • Over-oxidation to carboxylic acids is less common but useful for introducing polar functional groups .

Reduction Reactions

Reductive transformations target the chloromethyl group or the triazole ring.

Reduction Methods:

Reducing Agent Conditions Product Yield
LiAlH₄Anhydrous THF, 0°C→RT3-(Methyl)-5-ethyl-4-methyl-4H-1,2,4-triazole85–90%
H₂/Pd-CEtOH, 1 atm H₂, RT3-(Methyl)-5-ethyl-4-methyl-4H-1,2,4-triazole70–75%

Mechanistic Notes:

  • LiAlH₄ reduces the C-Cl bond to C-H via a radical intermediate.

  • Catalytic hydrogenation (H₂/Pd-C) is milder but requires longer reaction times .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, leveraging both the triazole ring and chloromethyl group.

Example Reaction:

  • Reagents: Ethylenediamine, K₂CO₃, DMF, 100°C

  • Product: Bicyclic triazole derivatives (e.g., imidazotriazoles)

  • Application: Antimicrobial agents .

Key Observation:
Cyclization efficiency depends on steric hindrance from the ethyl and methyl substituents at the 4- and 5-positions.

Comparative Reactivity Analysis

Reaction Type Rate (Relative) Activation Energy Key Factor
Nucleophilic SubstitutionFastLow (25–40 kJ/mol)Solvent polarity, nucleophile strength
OxidationModerateModerate (50–70 kJ/mol)Oxidizing agent strength
ReductionFastLow (30–45 kJ/mol)Reducing agent reactivity

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The biological and chemical properties of 1,2,4-triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Key Activities/Properties Reference
3-(Chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole 3-(ClCH2), 5-(C2H5), 4-(CH3) Hypothesized reactivity due to ClCH2 N/A
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole 3-(4-ClC6H4), 5-(pyridin-4-yl) Antioxidant (surpassing BHA/BHT)
5-(2-Chlorophenyl)-4-[(E)-(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol 5-(2-ClC6H4), 4-(nitrobenzylidene), 3-(SH) Antioxidant, radical scavenging
3-(3-Methoxybenzylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole 3-(sulfonyl), 4-(C6H5), 5-(trimethoxyphenyl) X-ray crystallography confirmed stability
5-O-Methylsulfonyl indole derivatives 5-(SO2CH3) Cytotoxic (comparable to doxorubicin)
Key Observations

Electron-Withdrawing Substituents :

  • The chloromethyl group (ClCH2) in the target compound is electron-withdrawing, which may enhance electrophilic reactivity and interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes). This aligns with QSAR studies showing that electron-withdrawing groups (e.g., Cl, SO2) improve antimicrobial and cytotoxic activities .
  • In contrast, 3-(4-chlorophenyl)-substituted triazoles (e.g., ) exhibit potent antioxidant activity due to the conjugated aromatic system stabilizing free radicals.

Biological Activity Trends :

  • Antioxidant Activity : Compounds with extended π-systems (e.g., pyridinyl, nitrobenzylidene) show enhanced radical scavenging. For example, 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives demonstrated superior antioxidant activity to BHA/BHT .
  • Cytotoxicity : Sulfonyl and chloromethyl groups (as in ) correlate with cytotoxic effects, likely due to alkylation or interference with cellular redox balance.

Synthetic Accessibility: The chloromethyl group in the target compound may facilitate further functionalization (e.g., nucleophilic substitution) compared to less reactive substituents like methyl or ethyl. highlights methods for sulfonyl and alkylamino derivatization of triazoles, which could be adapted for this compound .

Data Tables

Table 1: Substituent Effects on Bioactivity

Substituent Type Example Compound Activity Enhancement Mechanism Hypotheses
Chloromethyl (ClCH2) Target compound Potential cytotoxicity Electrophilic alkylation
4-Chlorophenyl 3-(4-ClC6H4)-triazole Antioxidant Radical stabilization
Sulfonyl (SO2R) 3-(sulfonyl)-triazole Cytotoxic, enzyme inhibition Redox disruption

Table 2: Comparative Pharmacological Profiles

Compound Class Bioactivity (vs. Standards) Key Structural Feature Reference
5-O-Sulfonyl indole-triazole Cytotoxic (doxorubicin-level) Sulfonyl group
4-Arylmethyleneamino-triazole Antioxidant (BHA/BHT-level) Conjugated Schiff base
3-Mercapto-triazole Anti-inflammatory Thiol group

Biological Activity

3-(Chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H10ClN3C_6H_{10}ClN_3. The compound features a triazole ring which is known for its ability to interact with various biological targets.

Biological Activity Overview

  • Antimicrobial Activity : Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a triazole moiety can exhibit significant activity against various bacterial strains. For example, studies have shown that certain triazole derivatives possess potent antibacterial effects against Escherichia coli and Staphylococcus aureus .
  • Antifungal Properties : The antifungal activity of triazoles is well-documented, particularly in their use as azole antifungals in clinical settings. The mechanism typically involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis .
  • Anticancer Potential : Recent investigations have highlighted the potential of triazole derivatives in cancer therapy. For instance, some studies have demonstrated that these compounds can induce cytotoxicity in melanoma cells and other cancer types . The ability to modulate pathways involved in cell proliferation and apoptosis makes them promising candidates for further development.

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on various enzymes, thereby modulating their activity. This inhibition is often facilitated by the formation of hydrogen bonds and other non-covalent interactions between the triazole ring and the enzyme .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeReference
AntibacterialE. coli
AntifungalVarious fungal strains
AnticancerMelanoma cells
Enzyme InhibitionVarious enzymes

Case Study: Antibacterial Activity

A study focused on synthesizing triazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin and ciprofloxacin . This highlights the potential for developing new antibacterial agents from this class of compounds.

Case Study: Anticancer Efficacy

In vitro studies showed that triazole derivatives could inhibit the growth of melanoma cells by inducing apoptosis through mitochondrial pathways. This suggests that modifications to the triazole structure might enhance its anticancer efficacy .

Q & A

Q. What in vitro models evaluate preclinical toxicity?

  • Methodological Answer : Use MTT assays on human hepatocytes (HepG2) to measure IC50_{50}. For genotoxicity, perform Ames tests (≥85% viability at 100 µg/mL). Cross-reference with in vivo acute toxicity (rodent LD50_{50} > 500 mg/kg) to prioritize lead candidates .

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